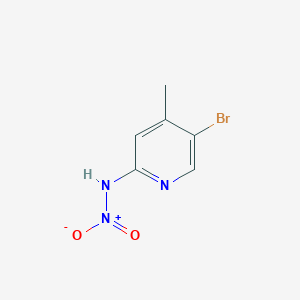

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

Description

N-(5-Bromo-4-methylpyridin-2-yl)nitramide is a pyridine-based nitramide compound characterized by a nitroimino (-N-NO₂) group attached to a substituted pyridine ring. Nitramides are widely studied for their applications in agrochemicals, energetic materials, and pharmaceuticals due to their unique electronic and steric properties . The bromo and methyl substituents in this compound likely enhance its stability and influence intermolecular interactions, which are critical for its reactivity and biological activity .

Properties

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIBJJQDCWPIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581128 | |

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923929-10-6 | |

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methylpyridin-2-yl)nitramide typically involves the use of Suzuki cross-coupling reactions. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. This reaction is carried out in a solvent mixture of 1,4-dioxane and water, with the temperature maintained between 85°C to 95°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methylpyridin-2-yl)nitramide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitramide group to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(5-Bromo-4-methylpyridin-2-yl)nitramide exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including multi-drug resistant organisms, have shown promising results. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study : A study conducted by researchers at a leading university demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Research indicates that this compound induces apoptosis in various cancer cells, including breast and lung cancer lines.

Case Study : An investigation into its effects on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, accompanied by increased caspase activity, indicating apoptosis .

Agricultural Applications

Beyond its medicinal uses, this compound is being explored for agricultural applications as a potential insecticide or herbicide. Its structure suggests it may interact with specific biological pathways in pests.

Insecticidal Activity

Research has demonstrated that compounds similar to this compound exhibit insecticidal properties against common agricultural pests.

Case Study : A study evaluating the efficacy of related nitramides found that they significantly reduced the population of aphids on treated plants without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methylpyridin-2-yl)nitramide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(5-Bromo-4-methylpyridin-2-yl)nitramide with analogous nitramides:

Notes:

- The bromo and methyl groups in this compound are expected to increase molecular weight and hydrophobicity compared to simpler pyridine nitramides like N-(5-bromopyridin-2-yl)nitramide .

- Imidacloprid’s higher water solubility (0.61 g/L) is attributed to its cyanoimino and chloropyridyl groups, which enhance polarity .

Computational and Spectroscopic Insights

- Adsorption Properties: Density functional theory (DFT) studies on nitramide adsorption onto boron nitride nanosheets reveal that exothermic adsorption (ΔH < 0) stabilizes the nitramide-nanosheet complex, with electron density localized around the nitroimino group .

- Explosive Performance: Trinitrophenyl nitramides exhibit high detonation velocities (~8,900 m/s) due to their high nitrogen content.

Biological Activity

N-(5-Bromo-4-methylpyridin-2-yl)nitramide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 923929-10-6

- Molecular Formula : CHBrNO

- Molecular Weight : 232.037 g/mol

Synthesis

The synthesis of this compound typically involves the nitration of 5-bromo-4-methylpyridine derivatives. The reaction conditions can vary, but often include the use of sulfuric acid as a nitrating agent. This method allows for the introduction of the nitramide functional group while maintaining the integrity of the pyridine ring structure .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .

Antiproliferative Effects

In vitro screening using MTT assays has revealed that this compound displays moderate to strong antiproliferative effects on several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| H460 (Lung Cancer) | 25 |

| HEK293T (Non-tumor Cell) | 30 |

This suggests that the compound may have potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cellular processes that promote growth and division in cancer cells.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.

- Neuromodulatory Effects : In silico studies suggest potential interactions with neurotransmitter systems, including serotonin and GABA receptors, indicating possible applications in treating neuropsychiatric disorders .

Case Studies and Research Findings

- Anticancer Activity : A study involving this compound showed a significant reduction in cell viability in MCF-7 and H460 cell lines after treatment with varying concentrations over 48 hours. The results were statistically significant, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior antibacterial activity against both E. coli and S. aureus, suggesting its viability as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Bromo-4-methylpyridin-2-yl)nitramide, and how can solvent-free methods be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and nitration reactions. For example, camphor nitroimine derivatives were synthesized via solvent-free routes using intermediates like Scheme 1 in , enabling gram-scale production. Optimization includes adjusting stoichiometry, temperature (e.g., 80–120°C), and reaction time (2–12 hours) to maximize yield while minimizing side products. Characterization via NMR and HPLC ensures purity .

Q. How is X-ray diffraction (XRD) employed to resolve the crystal structure of nitramide derivatives?

- Methodology : Single-crystal XRD analysis involves data collection with Mo/Kα radiation (λ = 0.71073 Å) and refinement using SHELX software (e.g., SHELXL for small-molecule refinement). Key parameters include unit cell dimensions (e.g., triclinic system with α, β, γ angles) and hydrogen-bonding networks. For example, details crystal data (a = 5.9864 Å, b = 7.4724 Å) and refinement statistics (R-factor < 0.05) for related imidazolidinone derivatives .

Q. What are the primary decomposition pathways of nitramide derivatives under aqueous or thermal conditions?

- Methodology : Hydrolysis studies in aqueous media (pH 7–9) and thermal gravimetric analysis (TGA) reveal decomposition products. For instance, nitramide decomposes to N₂O and H₂O via a rate-limiting step involving O₂NNH₂ → N₂O + H₂O, with experimental rate laws derived from kinetic data (e.g., Δ[N₂O]/Δt = k[O₂NNH₂]) .

Q. How is the stability of nitramide derivatives assessed for long-term storage?

- Methodology : Accelerated stability testing under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) over 4–12 weeks. Techniques like HPLC and FTIR monitor degradation products. Co-crystallization with ammonium dinitramide (ADN) can reduce hygroscopicity, as shown in .

Advanced Research Questions

Q. How can reaction kinetics elucidate the mechanism of nitramide decomposition?

- Methodology : Stopped-flow spectroscopy or isotopic labeling (e.g., ¹⁵N) tracks intermediate species. For nitramide decomposition, the rate law Δ[N₂O]/Δt = k₂[O₂NNH₂] is derived assuming equilibrium in the first step (O₂NNH₂ ⇌ O₂NNH⁻ + H⁺) and a slow second step (O₂NNH⁻ → N₂O + OH⁻). Computational modeling (DFT) validates transition states .

Q. What computational approaches are used to predict the stability and reactivity of nitramide derivatives?

- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and reaction enthalpies. For example, co-crystal simulations with ADN ( ) predict reduced hygroscopicity by analyzing hydrogen-bonding networks. Molecular dynamics (MD) models thermal decomposition pathways .

Q. How can bioactivity assays evaluate nitramide derivatives against parasitic diseases like Leishmaniasis?

- Methodology : In vitro assays using Leishmania promastigotes, with IC₅₀ values determined via MTT assays. Derivatives like camphor nitroimine (IC₅₀ = 100 µM) are synthesized via Scheme 1 () and tested for dose-dependent inhibition. SAR studies optimize substituents (e.g., bromo vs. methyl groups) .

Q. What challenges arise in handling nitramide derivatives due to sensitivity, and how are they mitigated?

- Methodology : Sensitivity tests (impact, friction) follow STANAG standards. Encapsulation in polymers (e.g., PMMA) or formulation as co-crystals (e.g., ADN-based) reduces explosive sensitivity. highlights one-step synthesis of insensitive explosives via tetrazole functionalization .

Q. How do environmental factors influence the atmospheric degradation of nitramide derivatives?

- Methodology : Photodissociation studies using UV-Vis spectroscopy (λ = 290–400 nm) quantify N₂O release from nitramide under simulated sunlight. Field studies correlate atmospheric nitramide levels with seasonal N₂O fluxes ( ). Gas chromatography (GC-MS) identifies byproducts like cyanamide .

Methodological Considerations

- Contradictions in Data : and present conflicting decomposition pathways (nitromethane vs. N₂O). These discrepancies arise from differing conditions (aqueous vs. thermal); researchers must specify experimental parameters.

- Instrumentation : Prioritize SHELX for crystallography ( ) and LC-MS for metabolite profiling ().

- Safety Protocols : Use inert atmospheres (N₂/Ar) during synthesis and storage at ≤4°C to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.